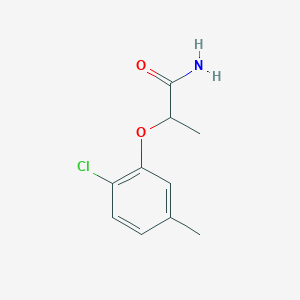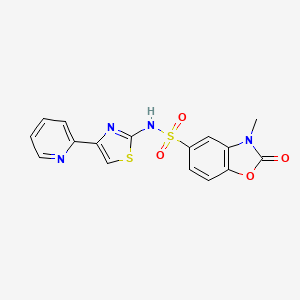malonate](/img/structure/B4791221.png)
diethyl [4-(4-morpholinyl)-2-butyn-1-yl](2-propyn-1-yl)malonate
Descripción general
Descripción
Diethyl [4-(4-morpholinyl)-2-butyn-1-yl](2-propyn-1-yl)malonate, also known as MitoBloCK-6, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a mitochondrial calcium uniporter blocker, which means that it has the ability to regulate the flow of calcium ions into mitochondria.
Mecanismo De Acción
Diethyl [4-(4-morpholinyl)-2-butyn-1-yl](2-propyn-1-yl)malonate works by blocking the mitochondrial calcium uniporter, which is responsible for the uptake of calcium ions into mitochondria. By blocking this uniporter, this compound can regulate the flow of calcium ions into mitochondria, which can have a variety of effects on cellular function. The exact mechanism of action of this compound is still being investigated, but it is thought to involve the modulation of mitochondrial membrane potential and the inhibition of oxidative phosphorylation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, this compound has been shown to decrease mitochondrial calcium uptake and reduce mitochondrial membrane potential. In vivo studies have also demonstrated the neuroprotective effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of diethyl [4-(4-morpholinyl)-2-butyn-1-yl](2-propyn-1-yl)malonate is its ability to selectively block mitochondrial calcium uniporters. This allows researchers to investigate the role of calcium ions in mitochondrial function without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability to researchers. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research and development of diethyl [4-(4-morpholinyl)-2-butyn-1-yl](2-propyn-1-yl)malonate. One potential area of interest is the use of this compound in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of this compound could be optimized to make it more accessible to researchers.
Aplicaciones Científicas De Investigación
Diethyl [4-(4-morpholinyl)-2-butyn-1-yl](2-propyn-1-yl)malonate has potential applications in a variety of scientific research fields, including neurology, cardiology, and oncology. One of the primary uses of this compound is in the study of mitochondrial calcium uniporter regulation. This compound can be used to investigate the role of calcium ions in mitochondrial function and the effects of blocking calcium uniporters. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. In cardiology, this compound has been used to study the effects of calcium uniporter regulation on heart function. Finally, this compound has been investigated as a potential cancer treatment due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
diethyl 2-(4-morpholin-4-ylbut-2-ynyl)-2-prop-2-ynylpropanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-9-18(16(20)23-5-2,17(21)24-6-3)10-7-8-11-19-12-14-22-15-13-19/h1H,5-6,9-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDUNDVSYNJUAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)(CC#CCN1CCOCC1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4791160.png)
![N-(2-chloro-3-pyridinyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4791165.png)
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4791187.png)
![2-{4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4791193.png)
![3,5-bis(difluoromethyl)-1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4791201.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4791207.png)

![N-1,3-benzodioxol-5-yl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4791218.png)
![(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol](/img/structure/B4791219.png)
![5-(2-chloro-4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B4791228.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4791229.png)
![ethyl 1-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4791254.png)
